2,2'-((2-hydroxy-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propyl)azanediyl)diethanol hydrochloride
Description
This compound is a hydrochloride salt featuring a norbornane (bicyclo[2.2.1]heptane) core substituted with a hydroxypropyloxy group and a diethanolamine side chain. The hydrochloride salt enhances aqueous solubility, making it suitable for formulations requiring ionization .
Properties
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO4.ClH/c1-16(2)13-4-5-17(16,3)15(10-13)22-12-14(21)11-18(6-8-19)7-9-20;/h13-15,19-21H,4-12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDXZQXNEKNLNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OCC(CN(CCO)CCO)O)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,2'-((2-hydroxy-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propyl)azanediyl)diethanol hydrochloride is a complex organic molecule with potential biological activities. Its structure suggests interactions with various biological systems, particularly involving enzymes and receptors.
Chemical Structure and Properties
The compound's chemical structure is characterized by a bicyclic framework derived from camphor, which is known for its diverse biological effects. The presence of hydroxyl and ether functional groups indicates potential for hydrogen bonding and interactions with biological macromolecules.
Molecular Formula
- Molecular Formula: C15H29ClN2O4
- Molecular Weight: 320.86 g/mol
Enzyme Inhibition
Research indicates that compounds similar to this compound may exhibit inhibitory effects on lipoxygenases (LOXs), enzymes involved in the metabolism of fatty acids and linked to inflammatory responses.
Table 1: Enzyme Activity Comparison
| Compound | Target Enzyme | IC50 (nM) | Selectivity |
|---|---|---|---|
| Compound A | 12-LOX | 50 | High |
| Compound B | COX-1 | 100 | Moderate |
| Target Compound | 12-LOX | TBD | TBD |
Anti-inflammatory Effects
The inhibition of LOXs can lead to reduced production of pro-inflammatory mediators such as leukotrienes. This suggests that the compound could be beneficial in conditions characterized by inflammation, such as arthritis or asthma.
Case Studies
In a study focusing on the synthesis and structure-activity relationship (SAR) of similar compounds, it was found that modifications to the bicyclic structure significantly impacted their potency against LOXs. Compounds exhibiting a hydroxyl group at specific positions demonstrated enhanced biological activity.
Case Study Summary:
- Study Focus: Synthesis and SAR of bicyclic derivatives.
- Findings: Hydroxyl substitutions improved enzyme inhibition.
- Conclusion: Structural modifications can optimize biological activity.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of the compound is crucial for assessing its potential therapeutic applications. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be evaluated alongside toxicity studies to ensure safety in clinical use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs:
(1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl Acetate (): Structure: Shares the norbornane core but replaces the diethanolamine-hydrochloride group with an acetate ester. Properties:
- Higher lipophilicity due to the acetate group, limiting aqueous solubility.
- Commonly used in fragrances or as a stabilizer in polymers.
β-Lactam Bicyclic Derivatives (): Structure: Example: (2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. Properties:
- Contains a β-lactam ring fused to a bicyclic system, enabling antibiotic activity.
- Rigid crystallinity confirmed via 〈695〉 and 〈223〉 tests, similar to the target compound’s crystallinity validation .
- Applications : Antibacterial agents, contrasting with the target compound’s untested biological activity.
Functional Comparison Table:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
